7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex heterocyclic compound. It features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings. The presence of hydroxy and methoxy groups on the phenyl ring, along with a carboxylic acid group, adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxylic acid would yield an alcohol.
Scientific Research Applications
7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: Its structural features make it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the triazolopyrimidine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but lacks the hydroxy and methoxy groups on the phenyl ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different ring fusion patterns.
Uniqueness
The uniqueness of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its combination of functional groups and ring systems, which confer specific reactivity and potential biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the carboxylic acid group, provides multiple sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C15H16N4O5 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
7-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O5/c1-7-16-15-17-9(14(21)22)6-10(19(15)18-7)8-4-11(23-2)13(20)12(5-8)24-3/h4-6,10,20H,1-3H3,(H,21,22)(H,16,17,18) |
InChI Key |
YKPYYNRMOALIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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